molecular formula C26H52N2S4 B12645234 N,N'-Thioperoxydicarbamic acid CAS No. 93892-75-2

N,N'-Thioperoxydicarbamic acid

Cat. No.: B12645234
CAS No.: 93892-75-2
M. Wt: 521.0 g/mol
InChI Key: GEZLUUMGKOWFLG-UHFFFAOYSA-N
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Preparation Methods

The preparation of N,N’-Thioperoxydicarbamic acid involves several synthetic routes. One method includes the use of diisobutylamine, carbon bisulfide, an oxidant, and an anionic surfactant . The process involves adding diisobutylamine, alcohols or water, and an anionic surfactant into a reaction kettle while stirring. The mixture is cooled to 42-46°C, and carbon bisulfide is added dropwise over 6-7 hours. The pH of the reactant liquor is adjusted to 8-9, and an oxidant is added at 58-62°C to carry out the oxidation reaction for 5-6 hours. After the oxidation, the mixture is kept at the same temperature for 1 hour, followed by solid-liquid separation, drying, pulverizing, screening, and packaging .

Chemical Reactions Analysis

N,N’-Thioperoxydicarbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and sodium dodecylsulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with hydrogen peroxide or sodium hypochlorite can lead to the formation of disulfide linkages .

Scientific Research Applications

N,N’-Thioperoxydicarbamic acid has several scientific research applications. It is widely used in the rubber industry as a vulcanization accelerator . This compound is also used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-Thioperoxydicarbamic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s disulfide linkages play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and the modulation of biological pathways .

Comparison with Similar Compounds

N,N’-Thioperoxydicarbamic acid can be compared with other similar compounds, such as N,N’-Didodecylthiuram disulfide and tetra(isobutyl)thioperoxydicarbamic acid . These compounds share similar structural features, including disulfide linkages and thiocarbamate groups. N,N’-Thioperoxydicarbamic acid is unique due to its specific molecular structure and reactivity, which make it suitable for various industrial and scientific applications .

Conclusion

N,N’-Thioperoxydicarbamic acid is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent in various chemical reactions and processes

Properties

CAS No.

93892-75-2

Molecular Formula

C26H52N2S4

Molecular Weight

521.0 g/mol

IUPAC Name

dodecylcarbamothioylsulfanyl N-dodecylcarbamodithioate

InChI

InChI=1S/C26H52N2S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)31-32-26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

GEZLUUMGKOWFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)SSC(=S)NCCCCCCCCCCCC

Origin of Product

United States

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